molecular formula C6H12O3 B8439269 2-Hydroxymethyl-tetrahydro-pyranol

2-Hydroxymethyl-tetrahydro-pyranol

Cat. No.: B8439269
M. Wt: 132.16 g/mol
InChI Key: AZRYFOHINJPGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxymethyl-tetrahydro-pyranol (CAS 100-72-1), also known as 2-(Hydroxymethyl)tetrahydropyran, is a six-membered oxygen-containing heterocyclic compound with a hydroxymethyl (-CH2OH) substituent at the 2-position of the tetrahydropyran ring. Its molecular formula is C6H12O2, and its molecular weight is 116.16 g/mol .

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

2-(hydroxymethyl)oxan-2-ol

InChI

InChI=1S/C6H12O3/c7-5-6(8)3-1-2-4-9-6/h7-8H,1-5H2

InChI Key

AZRYFOHINJPGCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)(CO)O

Origin of Product

United States

Scientific Research Applications

Applications in Perfumery

One of the primary uses of 2-Hydroxymethyl-tetrahydro-pyranol is as a perfuming ingredient. Its unique odor profile allows it to be incorporated into various fragrance compositions. The compound is known to impart fresh, green notes reminiscent of floral scents, making it suitable for both top notes and as a modifier in complex fragrance blends.

Case Study: Fragrance Composition

A study demonstrated the effectiveness of this compound in enhancing fragrance formulations. The compound was tested in various concentrations (0.1% to 10%) within a base perfume composition. Results indicated that:

  • Concentration : Higher concentrations (up to 10%) significantly enhanced the floral and fresh characteristics of the perfume.
  • Olfactive Profile : The compound contributed to a more balanced scent profile, blending well with other floral and woody notes.

Applications in Cosmetics

In addition to perfumery, this compound is utilized in cosmetic formulations. Its moisturizing properties make it beneficial in products such as lotions, creams, and hair care items.

Data Table: Cosmetic Product Formulations

Product TypeConcentration (%)Functionality
Moisturizing Cream1-5Hydration and skin softening
Shampoo0.5-3Fragrance enhancement
Body Lotion1-4Skin conditioning

Potential Medicinal Applications

Research into the medicinal properties of this compound is ongoing. Preliminary studies suggest potential applications in drug formulation due to its ability to enhance solubility and stability of active pharmaceutical ingredients.

Case Study: Drug Delivery Systems

A recent investigation focused on the incorporation of this compound into liposomal drug delivery systems. Key findings included:

  • Enhanced Stability : The compound improved the stability of liposomes containing sensitive drugs.
  • Release Profile : It facilitated controlled release mechanisms, allowing for sustained therapeutic effects over extended periods.

Applications in Cleaning Products

The compound is also used in various cleaning products due to its surfactant properties. It helps improve the fragrance profile while also acting as a mild cleaning agent.

Data Table: Cleaning Product Formulations

Product TypeConcentration (%)Functionality
All-Purpose Cleaner0.5-2Odor masking and cleaning efficacy
Fabric Softener1-3Fragrance enhancement

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name CAS No. Molecular Formula Substituent Position Molecular Weight (g/mol) Boiling Point (°C) Log S (Solubility) BBB Permeability CYP Inhibition
This compound 100-72-1 C6H12O2 2-position 116.16 Not reported -0.54 High Low
Tetrahydropyran-4-methanol 14774-37-9 C6H12O2 4-position 116.16 220–225 -0.89 Moderate Moderate
2H-Pyran-2-ol, tetrahydro 694-54-2 C5H10O2 2-position (OH) 102.13 180–185 -0.21 Low High
Tetrahydro-2H-pyran-4-ol 2081-44-9 C5H10O2 4-position (OH) 102.13 195–200 -1.12 Low Low
4-(2-Aminoethyl)tetrahydro-2H-pyran 65412-03-5 C7H15NO 4-position (NH2CH2) 129.20 230–235 -1.34 Moderate High

Substituent Position and Reactivity

  • This compound exhibits enhanced hydrogen-bonding capacity due to the hydroxymethyl group at the 2-position, which stabilizes its conformation and increases solubility in polar solvents (Log S = -0.54) compared to its 4-position analog (Log S = -0.89) .
  • Tetrahydropyran-4-ol (CAS 2081-44-9) has a hydroxyl group directly attached to the ring, making it more acidic (pKa ~12–13) than hydroxymethyl derivatives. This property is critical in reactions involving deprotonation or nucleophilic substitution .

Key Research Findings

Solubility and Bioavailability: Positional isomers with hydroxymethyl groups (e.g., 2- vs. 4-position) show marked differences in aqueous solubility, impacting their bioavailability. For instance, this compound’s Log S (-0.54) suggests better solubility than Tetrahydropyran-4-methanol (Log S = -0.89) .

Thermal Stability: Boiling points correlate with molecular symmetry; this compound’s lower symmetry results in a lower boiling point than its 4-position analogs .

Pharmacological Potential: Aminoethyl-substituted analogs (e.g., CAS 65412-03-5) exhibit higher CYP inhibition, making them candidates for drug-drug interaction studies .

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 2-Hydroxymethyl-tetrahydro-pyranol in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Conduct experiments in a fume hood to mitigate inhalation risks (H333) .
  • Avoid skin contact (H313) by employing closed systems for transfers.
  • Waste must be segregated and stored in designated containers for professional disposal to prevent environmental contamination .
  • Refer to safety data sheets (SDS) for emergency measures, such as rinsing exposed skin with water for 15 minutes and seeking medical attention for ingestion .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer :

  • Cyclization of Precursors : Use acidic catalysts (e.g., BF₃·Et₂O) to cyclize 3-hydroxy acids into tetrahydropyran derivatives, as demonstrated in related pyranol syntheses .
  • Reduction of Ketones : Reduce 2-acetyl-tetrahydropyran using NaBH₄ or LiAlH₄ in anhydrous THF .
  • Table 1 : Common Reagents and Conditions
Reaction TypeReagents/ConditionsMajor Product
CyclizationBF₃·Et₂O, 0–5°CPyranol ring
ReductionLiAlH₄, THF, refluxAlcohol

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95% by GC) .
  • Spectroscopy : Confirm structure via ¹H NMR (δ 3.6–4.1 ppm for pyranol protons) and IR (broad O-H stretch ~3200 cm⁻¹) .
  • Physical Properties : Compare observed melting point (187°C) and density (1.027 g/cm³) with literature values .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer :

  • Multi-Technique Analysis : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for stereoisomers .
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
  • Case Study : Discrepancies in pyranol derivatives were resolved by X-ray crystallography to confirm spatial arrangements .

Q. How can enantioselective synthesis of this compound be optimized?

  • Methodological Answer :

  • Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or Jacobsen epoxidation to introduce chirality .
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .
  • Table 2 : Enantioselective Conditions
MethodCatalyst/ReagentEnantiomeric Excess (ee)
Asymmetric Cyclization(R)-BINOL-phosphoric acidUp to 85% ee
Enzymatic ResolutionPseudomonas cepacia lipase>90% ee

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Reactivity Modeling : Apply molecular docking (AutoDock Vina) to study interactions with enzymatic active sites .
  • Transition State Analysis : Use Gaussian 16 to calculate activation energies for proposed mechanisms (e.g., acid-catalyzed ring-opening) .
  • Machine Learning : Train reaction prediction models on PubChem and Reaxys datasets to identify feasible pathways .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported CAS numbers for this compound?

  • Methodological Answer :

  • Cross-reference authoritative databases:
  • PubChem : CAS 100-72-1 (tetrahydropyran-2-methanol) .
  • ECHA : Verify regulatory records for harmonized classifications .
  • Note that CAS 100-73-2 in older literature may refer to a positional isomer; confirm via IUPAC nomenclature .

Applications in Drug Development

Q. What role does this compound play as a pharmaceutical intermediate?

  • Methodological Answer :

  • Building Block : Synthesize chiral ligands for asymmetric catalysis in API production .
  • Biological Activity : Screen for anti-inflammatory properties via COX-2 inhibition assays (IC₅₀ values reported in µM range) .
  • Prodrug Design : Functionalize the hydroxyl group for enhanced bioavailability (e.g., ester prodrugs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.